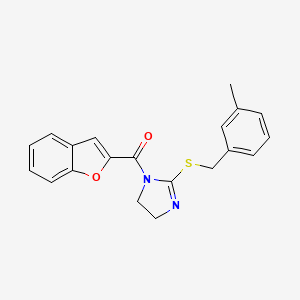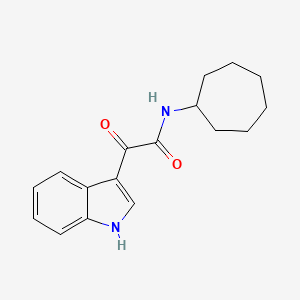
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a cycloheptyl group and an oxoacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a seven-membered cycloheptyl ring, and an oxoacetamide group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indole ring is susceptible to electrophilic aromatic substitution. The oxoacetamide group could undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on its functional groups. For example, the presence of the polar oxoacetamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Indole Synthesis and Biological Activities
Indoles, including derivatives like "N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide," play a significant role in pharmaceuticals due to their presence in compounds with a wide range of biological activities. Indole synthesis has been a focus of organic chemistry, contributing to the development of drugs targeting various diseases. The structural diversity and complexity of indole derivatives allow for the modulation of biological targets across different therapeutic areas (Taber & Tirunahari, 2011).
Hepatic Protection
Indole derivatives, such as Indole-3-Carbinol (I3C) and its derivatives, have shown protective effects on the liver, demonstrating the potential for compounds like "this compound" in hepatic protection. These effects include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation activities through pleiotropic mechanisms (Wang et al., 2016).
Aromatization and Chemical Transformations
The transformation and aromatization of cycloheptane derivatives are critical in synthesizing aromatic compounds. Research into "nonacidic" catalysts for converting cycloheptane and similar compounds into aromatic hydrocarbons demonstrates the chemical versatility of these structures, potentially applicable to "this compound" (Pines & Nogueira, 1981).
Antioxidant Benefits and Therapeutic Uses
Compounds related to acetamide derivatives, such as N-acetylcysteine (NAC), have shown diverse biological effects, including antioxidant, anti-inflammatory, and mucolytic activities. These properties highlight the potential therapeutic applications of acetamide derivatives in managing oxidative stress and inflammation-related conditions (Rushworth & Megson, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(14-11-18-15-10-6-5-9-13(14)15)17(21)19-12-7-3-1-2-4-8-12/h5-6,9-12,18H,1-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKNVQCGGQBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)
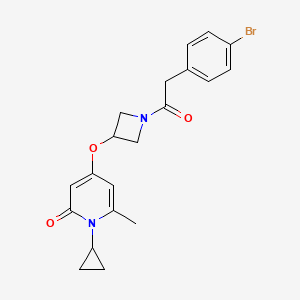
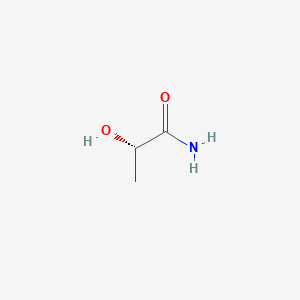
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)
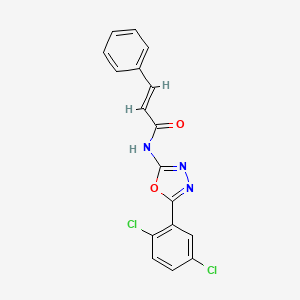
![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
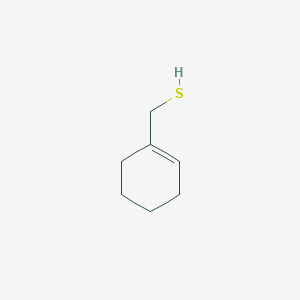
![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)
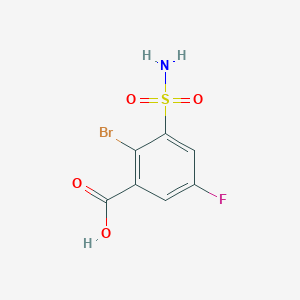
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)
